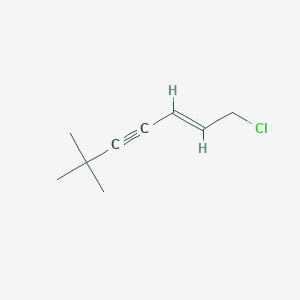
1-クロロ-6,6-ジメチル-2-ヘプテン-4-イン
概要
説明
1-Chloro-6,6-dimethyl-2-hepten-4-yne is a chemical compound with the molecular formula C₉H₁₃Cl. It is an intermediate in the synthesis of terbinafine, an antifungal agent used to treat various fungal infections . This compound is characterized by its pale yellow oil appearance and is sensitive to light .
科学的研究の応用
1-Chloro-6,6-dimethyl-2-hepten-4-yne is primarily used as an intermediate in the synthesis of terbinafine, an antifungal medication . Terbinafine is effective against a wide range of fungal infections, including those affecting the scalp, body, groin, feet, fingernails, and toenails . Additionally, this compound has applications in the chlorination of magnesium and other metals . It is also used in research to study the inhibition of fungal squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis .
作用機序
Target of Action
The primary target of 1-Chloro-6,6-dimethyl-2-hepten-4-yne is the squalene epoxidase enzyme in fungi . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .
Mode of Action
1-Chloro-6,6-dimethyl-2-hepten-4-yne inhibits the action of squalene epoxidase . This inhibition prevents the conversion of squalene to squalene-2,3-epoxide, a key step in the ergosterol biosynthesis pathway . As a result, the synthesis of ergosterol is disrupted, leading to a deficiency in the fungal cell membrane .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway in fungi . By inhibiting squalene epoxidase, it prevents the formation of ergosterol, causing an accumulation of squalene within the cell . This imbalance disrupts the normal functioning of the cell membrane and inhibits the growth and proliferation of the fungus .
Pharmacokinetics
As an intermediate in the synthesis of terbinafine , it may share some pharmacokinetic characteristics with this drug. Terbinafine is known to be well-absorbed in the gastrointestinal tract and widely distributed in tissues and body fluids . It is metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of ergosterol synthesis by 1-Chloro-6,6-dimethyl-2-hepten-4-yne results in a deficiency in the fungal cell membrane . This leads to increased membrane permeability and leakage of cellular contents, ultimately causing cell death . Therefore, the compound exhibits fungicidal activity .
Action Environment
The action of 1-Chloro-6,6-dimethyl-2-hepten-4-yne can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, temperature and humidity may impact the compound’s efficacy, as these factors can influence the growth and proliferation of fungi . .
生化学分析
Biochemical Properties
1-Chloro-6,6-dimethyl-2-hepten-4-yne plays a significant role in biochemical reactions, particularly in the inhibition of squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis . This compound inhibits the conversion of squalene to ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts the synthesis of ergosterol, thereby inhibiting the growth of fungi .
Cellular Effects
The cellular effects of 1-Chloro-6,6-dimethyl-2-hepten-4-yne are primarily related to its antifungal activity. By inhibiting squalene epoxidase, it disrupts the integrity of the fungal cell membrane, leading to cell death . This compound does not inhibit other stages of ergosterol synthesis .
Molecular Mechanism
The molecular mechanism of 1-Chloro-6,6-dimethyl-2-hepten-4-yne involves the inhibition of the enzyme squalene epoxidase . This enzyme is crucial for the conversion of squalene to ergosterol in fungi. By inhibiting this enzyme, 1-Chloro-6,6-dimethyl-2-hepten-4-yne prevents the formation of ergosterol, disrupting the fungal cell membrane and leading to cell death .
Metabolic Pathways
It is known that this compound is involved in the pathway of ergosterol synthesis in fungi, where it inhibits the enzyme squalene epoxidase .
準備方法
1-Chloro-6,6-dimethyl-2-hepten-4-yne can be synthesized through several methods. One common synthetic route involves the reaction of trans-1,3-dichloropropene with a catalyst and an organic amine in tetrahydrofuran solvent. The mixture is stirred at 40°C while tert-butylacetylene is added dropwise. After the addition, the reaction continues for 10-50 hours, preferably 30 hours . The product is then purified through distillation and washing with dilute ammonia solution .
Another method involves the use of boron trichloride. In this procedure, the starting compound is dissolved in n-hexane and cooled to 10-15°C. Boron trichloride is added, and the mixture is stirred at 20°C. The organic phase is then separated, washed, dried, and evaporated to yield the final product .
化学反応の分析
1-Chloro-6,6-dimethyl-2-hepten-4-yne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alkenes or alkanes, depending on the reducing agent used.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
1-Chloro-6,6-dimethyl-2-hepten-4-yne is unique due to its specific structure and its role as an intermediate in the synthesis of terbinafine . Similar compounds include:
2-Hepten-4-yne, 1-chloro-6,6-dimethyl-: Another chlorinated derivative with similar properties.
6,6-Dimethyl-2-hepten-4-yne: A non-chlorinated analog used in various chemical reactions.
Terbinafine Impurity 14: A related compound used in the synthesis of terbinafine.
These compounds share structural similarities but differ in their specific chemical properties and applications.
特性
IUPAC Name |
(E)-1-chloro-6,6-dimethylhept-2-en-4-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Cl/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXABMZBMHDFEZ-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C/CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126764-17-8, 287471-30-1 | |
| Record name | 2-Hepten-4-yne, 1-chloro-6,6-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hepten-4-yne, 1-chloro-6,6-dimethyl-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
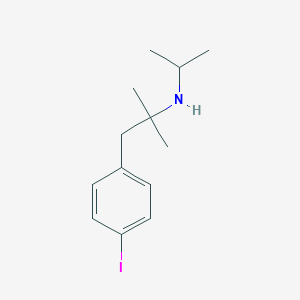
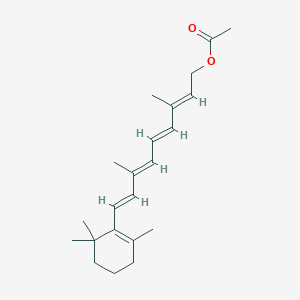
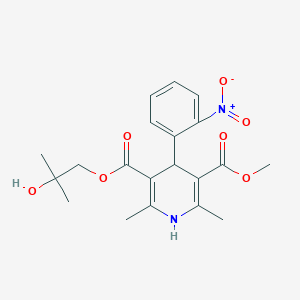

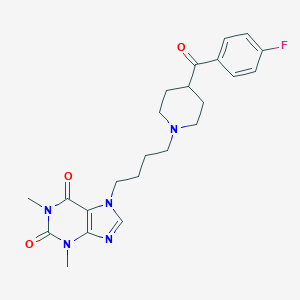
![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)


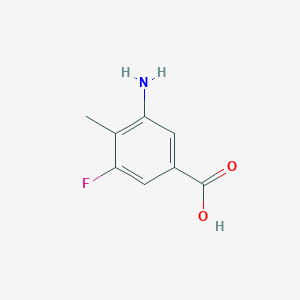
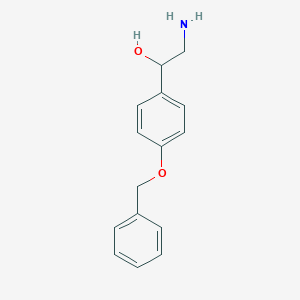
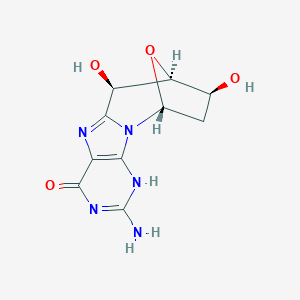


![4-Methoxy-[7-13C]-benzoic Acid](/img/structure/B17940.png)
